molecular formula C10H15BrClN B3101394 (R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1391525-88-4

(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B3101394
CAS No.: 1391525-88-4
M. Wt: 264.59
InChI Key: LEQDIWNGVYSISP-HNCPQSOCSA-N
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Description

(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15BrClN and its molecular weight is 264.59. The purity is usually 95%.
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Scientific Research Applications

Chiral Derivatization Agent in Chromatography

(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is investigated as a chiral derivatizing agent for the separation of enantiomeric amines in chromatography. This compound was evaluated for its efficacy in reversed-phase liquid chromatography, particularly for the separation of enantiomeric amines like ephedrine, propranolol, and other related compounds. The use of this compound in chromatography offers potential advantages over other similar reagents in certain applications (Gal & Sedman, 1984).

Synthesis of Enantiopure Derivatives

The compound is also part of a synthetic pathway for creating enantiopure derivatives. It plays a crucial role in the amide formation step of synthesizing (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives. This demonstrates the compound's utility in the field of organic chemistry, especially in the creation of specific, structurally complex molecules (Li, Shang, Cheng, & Zhao, 2013).

Interaction with Cytochrome P-450

A study on the stereoselective pharmacological behavior and metabolism of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane led to the investigation of this compound's interactions with rabbit liver microsomal cytochrome P-450. This research highlights the compound's relevance in pharmacology and biochemistry, particularly in understanding how different enantiomers of a compound interact with metabolic pathways (Mcgraw & Castagnoli, 1981).

Antitumor Activity

The compound has been explored in the context of its biological properties, including antitumor activity. Research into tertiary aminoalkanol hydrochlorides, including variants of this compound, has been conducted to discover new biologically active compounds with potential antitumor properties. This signifies its potential application in medicinal chemistry and cancer research (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

Inhibitor of Serotonin Neurones

The compound has been studied as an inhibitor of uptake into serotonin neurons, showing its potential application in neurological research. This research adds to the understanding of the compound's pharmacodynamics, particularly in relation to neurotransmitter systems (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQDIWNGVYSISP-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.